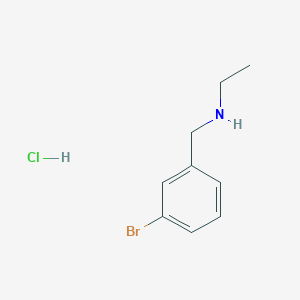

N-(3-Bromobenzyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12BrN.ClH. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-Bromobenzyl)ethanamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzylamines or benzyl alcohols.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-Bromobenzyl)ethanamine hydrochloride is primarily studied for its potential as a pharmacological agent. The compound's structure suggests it may act on neurotransmitter systems, particularly those involving serotonin and dopamine.

Serotonin Receptor Interaction

Research indicates that derivatives of N-benzylated phenethylamines, including compounds like this compound, exhibit significant binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Studies have shown that modifications in the benzyl group can lead to variations in receptor binding and functional activity:

| Compound Type | Receptor Affinity | Notes |

|---|---|---|

| N-benzylated phenethylamines | High for 5-HT2A | Modifications can enhance potency |

| N-(3-Bromobenzyl) derivatives | Variable | Specific interactions yield therapeutic potential |

This suggests that this compound could serve as a lead compound for developing new antidepressants or anxiolytics.

Anticancer Research

The compound's ability to modulate biological pathways has also led to investigations into its anticancer properties. For instance, studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Synthetic Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules:

Synthesis of Hydroxybenzylamines

Recent advancements in photochemical reactions have enabled the efficient synthesis of α-tertiary o-hydroxybenzylamines using this compound as a starting material. This method demonstrates high yields and functional group tolerance:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Photochemical N-alkylation | Up to 82% | Visible light irradiation |

This synthetic route highlights the versatility of this compound in producing valuable pharmaceutical intermediates.

Neuropharmacological Studies

The compound has been investigated for its effects on neuropharmacological targets, particularly in studies assessing its influence on mood and cognition:

Animal Models

In animal studies, administration of this compound has shown potential effects on behavior and neurochemistry, indicating its role as a modulator of neurotransmitter systems:

| Study Focus | Observed Effects | Model Used |

|---|---|---|

| Anxiety-like behavior | Reduction in anxiety indicators | Rodent models |

| Cognitive function | Improvement in memory tasks | Behavioral assays |

These findings suggest that the compound may have implications for treating anxiety disorders and cognitive impairments.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety of compounds related to this compound:

Clinical Implications

- A study published in Nature highlighted the utility of similar compounds in developing novel drug analogs with improved interactions with biological targets due to their altered steric and electronic properties .

- Another investigation focused on the binding affinities of various N-benzylated derivatives, showing that specific modifications can lead to enhanced therapeutic profiles .

Wirkmechanismus

The mechanism of action of N-(3-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Bromobenzyl)ethanamine hydrochloride: Similar structure but with the bromine atom at the fourth position.

N-(2-Bromobenzyl)ethanamine hydrochloride: Similar structure but with the bromine atom at the second position.

N-(3-Chlorobenzyl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(3-Bromobenzyl)ethanamine hydrochloride is unique due to the position of the bromine atom, which influences its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall stability in various chemical reactions .

Biologische Aktivität

N-(3-Bromobenzyl)ethanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to an ethanamine backbone. This structural feature is crucial for its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities. The mechanism involves interference with bacterial cell wall synthesis or disruption of membrane integrity, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to affect cell cycle progression and promote cell death in cultured cancer cell lines .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine atom in the compound can enhance binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may interact with neurotransmitter receptors, particularly serotonin receptors, which could be relevant for treating neurological disorders .

- Cell Signaling Pathways : The compound can influence cellular signaling pathways that regulate apoptosis and proliferation, contributing to its anticancer effects .

Case Studies and Experimental Data

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

- Anticancer Activity : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis showed an increase in apoptotic cells upon treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGQPMOFRUWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-53-0 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.